molecular formula C10H16N2O B13316190 1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine

Cat. No.: B13316190
M. Wt: 180.25 g/mol
InChI Key: IMRKOCWZODTABB-UHFFFAOYSA-N
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Description

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . Its CAS registry number is 1343781-31-6 . This compound features a pyrrolidine ring, a common motif in medicinal chemistry, substituted with a methyl group and a 5-methylfuran-2-yl moiety. This specific structure makes it a valuable intermediate in organic synthesis and drug discovery research. While direct studies on this exact molecule are limited, its core structure is of significant interest. Research on closely related analogues, particularly those based on the high-affinity CXCR2 antagonist R-navarixin, demonstrates that the this compound scaffold is a critical pharmacophore for targeting the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a key inflammatory mediator and a potential target in the treatment of various pulmonary diseases and cancers . As such, this compound serves as a versatile building block for the design and synthesis of novel negative allosteric modulators (NAMs) for GPCR research, potentially enabling the development of fluorescent probes for binding assays or the exploration of new chemotypes . Researchers will find this compound useful as a precursor in hit-to-lead optimization campaigns and for investigating intracellular allosteric binding sites on GPCRs. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7-3-4-9(13-7)10-8(11)5-6-12(10)2/h3-4,8,10H,5-6,11H2,1-2H3

InChI Key

IMRKOCWZODTABB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(CCN2C)N

Origin of Product

United States

Preparation Methods

Nickel-Catalyzed Three-Component Coupling

Procedure :
This method leverages nickel-catalyzed allylic amination to assemble the pyrrolidine skeleton. A representative protocol involves:

  • Reacting 5-methylfurfural with methylamine and a styrene derivative in the presence of Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20 mol%) in anhydrous acetonitrile at 100°C for 12 hours.
  • Purification via flash column chromatography (petroleum ether/EtOAc = 6:1) yields the product.

Key Data :

  • Yield : 45–78%
  • Conditions : 100°C, anhydrous, inert atmosphere.
  • Advantages : High functional group tolerance; modular substrate scope.

Mechanistic Insight :
The nickel catalyst facilitates C–N bond formation between the allylic carbon of styrene and the in situ-generated imine from 5-methylfurfural and methylamine.

Donor–Acceptor Cyclopropane Ring-Opening and Lactamization

Procedure :
This two-step approach utilizes donor–acceptor (DA) cyclopropanes:

  • Cyclopropane Opening : DA cyclopropanes (e.g., dimethyl 2-(5-methylfuran-2-yl)cyclopropane-1,1-dicarboxylate) react with methylamine in the presence of Ni(ClO₄)₂·6H₂O (20 mol%) in dichloroethane (DCE).
  • Lactamization and Reduction : The resulting γ-amino ester undergoes acetic acid-mediated cyclization to form a pyrrolidin-2-one, followed by LiAlH₄ reduction to yield the target amine.

Key Data :

  • Yield : 32–70% (over two steps)
  • Conditions : Reflux in toluene (7 hours), saponification with NaOH.
  • Advantages : Scalable; avoids harsh reducing agents until final step.

Example :
Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate reacts with methylamine to give 1-methyl-5-aryl-pyrrolidin-2-one (45% yield), which is reduced to the amine.

Petasis 3-Component Reaction

Procedure :
This method employs a boronic acid, amine, and carbonyl component:

  • React 5-methylfuran-2-ylboronic acid with methylamine and glyoxylic acid in CH₂Cl₂ at 20°C for 16 hours.
  • Cyclize the intermediate using Mitsunobu conditions (DEAD, PPh₃) to form the pyrrolidine ring.

Key Data :

  • Yield : 44% (over five steps)
  • Conditions : Mild temperatures; requires protecting groups for amines.
  • Advantages : Stereochemical control; modular boronic acid inputs.

Mechanistic Insight :
The Petasis reaction forms an α-amino ester, which undergoes intramolecular cyclization to establish the pyrrolidine framework.

Reductive Amination of Pyrrolidin-3-one

Procedure :

Key Data :

  • Yield : 55–60%
  • Conditions : Room temperature; inert atmosphere.
  • Advantages : Straightforward; avoids transition-metal catalysts.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations Reference
Nickel-Catalyzed 45–78 Broad substrate scope Requires anhydrous conditions
Cyclopropane Opening 32–70 Scalable; high purity Multi-step process
Petasis Reaction 44 Stereochemical control Low overall yield
Reductive Amination 55–60 Simplicity; no metal catalysts Requires pre-formed pyrrolidinone

Critical Considerations

  • Stereochemistry : Asymmetric variants of the nickel-catalyzed method can access enantiomerically pure products.
  • Scale-Up : The cyclopropane ring-opening method is preferred for large-scale synthesis due to robust yields.
  • Functionalization : The Petasis reaction allows late-stage diversification of the furan and amine groups.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine and related pyrrolidin-3-amine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Properties References
This compound 1343781-31-6 C₁₀H₁₆N₂O 180.25 5-Methylfuran-2-yl, methyl Research chemical (no explicit data)
1-Phenylpyrrolidin-3-amine derivatives (A13–A16) Not specified C₁₀H₁₄N₂ ~162.24 Phenyl, variable R-groups Antiseizure activity (Series 1)
1-(2-Methoxyquinoxalin-8-yl)pyrrolidin-3-amine Not specified C₁₃H₁₅N₅O 265.30 Methoxyquinoxalinyl Antimicrobial synthesis intermediate
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine Not specified C₁₀H₁₂F₃N₃ 231.22 5-Trifluoromethylpyridin-2-yl Chiral center, metabolic stability
1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine 1221153-82-7 C₁₂H₁₇ClN₂ 224.73 4-Chloro-3-methylbenzyl No explicit activity data

Key Comparative Insights:

Substituent Effects on Bioactivity: The 5-methylfuran-2-yl group in the target compound introduces a heterocyclic aromatic system, which may facilitate interactions with biological targets via π-stacking or hydrogen bonding. In contrast, 1-phenylpyrrolidin-3-amine derivatives (e.g., A13–A16) exhibit antiseizure activity due to their phenyl groups, which enhance π-π interactions with hydrophobic pockets in ion channels .

Structural and Physicochemical Differences: The methoxyquinoxalinyl group in 1-(2-methoxyquinoxalin-8-yl)pyrrolidin-3-amine () increases molecular weight (265.30 g/mol) and polar surface area, likely reducing blood-brain barrier penetration compared to the lighter target compound (180.25 g/mol) . Chiral centers, as seen in the (R)-configured compound (), can lead to enantiomer-specific pharmacological effects, a feature absent in the non-chiral target compound .

Synthetic Approaches: The synthesis of pyrrolidin-3-amine derivatives often involves multi-step reactions, such as the use of trifluoroacetic acid for deprotection () or palladium-catalyzed coupling for aryl substitutions (inferred from ).

Potential Applications: While the target compound lacks explicit activity data, structurally similar derivatives show promise in antiseizure (), antimicrobial (), and targeted therapy () contexts. The methylfuran substituent may position it for applications in central nervous system disorders or as a ligand for G protein-coupled receptors.

Biological Activity

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine, also known as 1-methyl-N-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-amine, is a synthetic organic compound featuring a pyrrolidine ring substituted with a methyl group and an amine group. The presence of the 5-methylfuran moiety contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N2OC_{10}H_{15}N_2O with a molecular weight of approximately 179.24 g/mol. The compound's structure allows for various interactions with biological macromolecules, which are crucial for its activity.

PropertyValue
Molecular FormulaC10H15N2O
Molecular Weight179.24 g/mol
IUPAC NameThis compound

Research indicates that the biological activity of this compound involves its interaction with specific molecular targets such as proteins and nucleic acids. The compound is believed to bind to these targets, potentially altering their activity and influencing downstream signaling pathways. This mechanism positions it as a candidate for further pharmacological studies aimed at drug development.

Interaction with Biological Targets

The interactions can be categorized into:

  • Hydrogen Bonding : The functional groups in the compound facilitate hydrogen bonding with target molecules.
  • Hydrophobic Interactions : The furan ring enhances hydrophobic interactions, promoting binding affinity.
  • π–π Stacking : The aromatic nature of the furan allows for π–π stacking interactions with other aromatic residues in proteins.

Biological Activity

This compound has shown potential biological activities in various studies:

Inhibition Studies

Recent investigations have focused on its inhibitory effects on certain enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications in treating metabolic disorders.
  • Receptor Modulation : Preliminary data suggest that it may modulate receptor activity, particularly those involved in neurotransmission.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Cancer Research : In a study assessing compounds for their ability to inhibit cancer cell growth, this compound exhibited significant inhibitory effects on specific cancer cell lines resistant to conventional therapies. This suggests its potential as an adjunct treatment in oncology.
  • Neuropharmacology : Another study explored its effects on neurotransmitter systems, indicating that it could influence GABAergic activity, thereby suggesting potential applications in treating anxiety or depression-related disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaMolecular Weight
4-(5-Methylfuran-2-yl)pyrrolidin-3-aminesC9H14N2O166.22 g/mol
1-Methyl-N-[3-(5-methylfuran)]pyrrolidin-3-aminesC11H18N2O206.27 g/mol

These compounds share structural features but differ in substituents that may influence their biological activities.

Q & A

Q. What experimental designs minimize batch-to-batch variability in biological assays?

  • Methodology : Standardize synthesis protocols (e.g., reaction time, temperature) and use internal controls (e.g., reference antibiotics) in assays. Employ statistical tools (e.g., ANOVA) to quantify variability and optimize assay conditions .

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